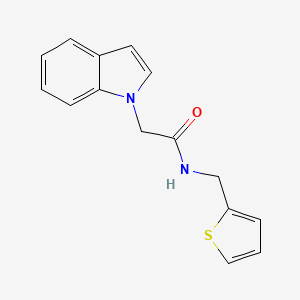

2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c18-15(16-10-13-5-3-9-19-13)11-17-8-7-12-4-1-2-6-14(12)17/h1-9H,10-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFDFSFIVILSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of indole derivatives with thiophene-containing compounds. One common method involves the use of indole-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with thiophen-2-ylmethylamine to form the desired acetamide compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or thiophene moieties are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

The compound has been investigated for its antitumor properties , particularly against solid tumors such as colon and lung cancers. Research indicates that derivatives of indole and thiophene exhibit substantial cytotoxic effects on various cancer cell lines. For instance, studies have shown that compounds similar to 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving caspase activation and poly ADP-ribose polymerase cleavage .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, potentially inhibiting certain kinases or modulating receptor activity. This interaction can lead to the suppression of tumor growth and metastasis, making it a candidate for further development as an anticancer agent .

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available indole and thiophene derivatives. Various synthetic routes have been explored, including the use of coupling reactions between indole derivatives and thiophene-based acetamides. The efficiency of these methods is crucial for producing compounds with desired biological activities .

Structure-Activity Relationship

The SAR studies indicate that modifications in the substituents on the indole or thiophene rings can significantly affect the biological activity of the compound. For example, variations in the alkyl or aryl groups attached to the nitrogen atom can enhance or reduce antitumor efficacy. Understanding these relationships helps in designing more potent derivatives with improved pharmacological profiles .

Antimicrobial Properties

Beyond antitumor activity, this compound has been explored for its antimicrobial properties . Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Therapeutic Potential

The compound's diverse biological activities position it as a promising candidate for therapeutic applications beyond cancer treatment. Its potential roles include acting as an anti-inflammatory agent or a modulator of immune responses, which are areas of active research in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors. The thiophene group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone with growth-regulating properties.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.

Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.

Biological Activity

The compound 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide is a derivative of indole and thiophene, two heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, potential as an antiviral agent, and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives in cancer therapy. For instance, compounds related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

-

HepG2 Cell Line :

- A study reported that indole derivatives can induce apoptosis in HepG2 cells (a liver cancer cell line). The mechanism involved the activation of caspases, particularly caspase-3 and caspase-8, leading to poly ADP-ribose polymerase (PARP) cleavage, which is a hallmark of apoptosis .

- The IC50 value for related compounds was reported as 10.56 ± 1.14 μM, indicating potent growth inhibition .

- MCF-7 and HeLa Cells :

Antiviral Activity

Indole and thiophene derivatives have also been explored for their antiviral properties. Research has indicated that these compounds can inhibit viral replication through various mechanisms.

Key Findings

- Inhibition of RNA Polymerase : Certain derivatives have shown efficacy in inhibiting viral RNA polymerases, crucial for viral replication. For example, thiazolidinone derivatives exhibited over 95% inhibition against HCV NS5B polymerase .

- Mechanism of Action : The antiviral activity is often linked to the ability of these compounds to interact with viral proteins or inhibit essential viral enzymes.

Pharmacological Properties

Beyond anticancer and antiviral activities, this compound may possess additional pharmacological effects:

Anti-inflammatory Effects

Indole derivatives are noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, providing therapeutic potential for inflammatory diseases .

Antimicrobial Activity

Some studies suggest that indole and thiophene derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This broad-spectrum activity could be beneficial in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives:

| Compound Structure | Biological Activity | IC50 Value |

|---|---|---|

| Indole Derivative A | Anticancer (HepG2) | 10.56 μM |

| Indole Derivative B | Antiviral (HCV) | 0.35 μM |

| Indole Derivative C | Anti-inflammatory | N/A |

Q & A

Q. What experimental approaches elucidate the compound’s mechanism of action in cancer models?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis markers BAX/BCL-2) .

- Flow cytometry : Annexin V/PI staining to quantify apoptosis/necrosis ratios .

- In vivo xenografts : Administer 10–25 mg/kg (oral) in BALB/c mice; monitor tumor volume weekly via caliper .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.